Product packaging for 1-(5-Fluoropyridin-2-yl)ethanone(Cat. No.:CAS No. 915720-54-6)

1-(5-Fluoropyridin-2-yl)ethanone

Cat. No.: B1397919
CAS No.: 915720-54-6
M. Wt: 139.13 g/mol
InChI Key: VSPHPRHMHNAYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Reactivity of the Carbonyl Group in 1-(5-Fluoropyridin-2-yl)ethanone

The carbonyl group (C=O) in this compound is a primary site for chemical modification. The electron-withdrawing nature of the attached 5-fluoropyridin-2-yl ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

The polarized carbon-oxygen double bond of the carbonyl group readily undergoes nucleophilic addition. This reaction forms a tetrahedral intermediate which can then be protonated or undergo further transformations. A wide array of nucleophiles can be employed, leading to a diverse set of products. For instance, organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li) can add to the carbonyl carbon to form tertiary alcohols after an aqueous workup.

The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the π-bond and creating a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product. This process is foundational for building molecular complexity from the ketone scaffold. nih.gov

The reduction of the prochiral ketone in this compound to a chiral secondary alcohol is a critical transformation, particularly in the synthesis of enantiomerically pure pharmaceuticals. nih.gov This can be achieved through various methods, including biocatalysis and asymmetric chemical catalysis.

Biocatalytic reductions, using whole-plant tissues or isolated enzymes, offer a green and highly selective method for producing chiral alcohols. nih.gov For example, various plants have been shown to reduce aromatic ketones with high enantioselectivity. nih.gov Similarly, asymmetric transfer hydrogenation using metal catalysts, such as those based on Ruthenium complexed with chiral diamine ligands, is a powerful and efficient method for the enantioselective reduction of α-amino ketones and other aromatic ketones. scihorizon.com These methods consistently produce the corresponding chiral 1,2-amino alcohol products in high yields and with excellent enantioselectivities. scihorizon.com

Catalyst/Reagent TypeDescriptionExpected OutcomeReference Example
Plant Tissue Biocatalysis (e.g., Daucus carota)Use of whole plant cells as a source of reductase enzymes.High enantiomeric excess (e.e. >98%) and good chemical yields (up to 80%). nih.govReduction of acetophenone and its derivatives. nih.gov
Yeast-Mediated Bioreduction (e.g., Hansenula sp.)Microbial reduction using yeast strains.High reaction yields (>80%) and excellent enantiomeric excess (>94% e.e.). nih.govEnzymatic preparation of a chiral precursor for Paclitaxel. nih.gov
Ruthenium-Based Asymmetric Transfer HydrogenationCatalysis using a chiral Ru-diamine complex with a hydrogen source (e.g., formic acid/triethylamine).Excellent enantioselectivity (>99% e.e.) and high chemical yields (often >90%). scihorizon.comAsymmetric reduction of α-amino ketones to chiral 1,2-amino alcohols. scihorizon.com
Chirally Modified Borohydride (B1222165) ReagentsUse of sodium borohydride modified with chiral diols and acids.Moderate to good enantiomeric excess (e.g., 40% e.e.) with nearly quantitative yields. rug.nlAsymmetric reduction of propiophenone. rug.nl

The acetyl group's α-protons are acidic and can be removed by a base to form an enolate. This enolate is a potent nucleophile and can participate in various condensation reactions, such as the aldol condensation or Claisen-Schmidt condensation with non-enolizable aldehydes. These reactions are fundamental for carbon-carbon bond formation and allow for the extension of the molecular framework.

For example, the acetyl group can serve as a building block for constructing larger, complex polypyridine structures, which are of significant interest in supramolecular chemistry as bridging ligands for metal complexes. nih.govresearchgate.net This reactivity allows this compound to be used as a precursor for creating elaborate molecular architectures. researchgate.net

Reactivity of the Pyridine (B92270) Ring and Fluoro Substituent

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic property, further influenced by the fluoro and acetyl substituents, governs its reactivity towards nucleophilic and electrophilic reagents.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic and heteroaromatic systems. nih.gov The pyridine ring is activated towards SNAr, and this reactivity is enhanced by the presence of the electron-withdrawing acetyl group at the 2-position. The fluorine atom at the 5-position is a good leaving group, making this position susceptible to attack by nucleophiles.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. nih.govnih.gov The attack of a nucleophile at the carbon bearing the fluorine atom leads to this stabilized intermediate, followed by the expulsion of the fluoride (B91410) ion to restore aromaticity. nih.gov A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluorine atom, providing a versatile method for functionalizing the pyridine ring. In some cases, depending on the reactants and conditions, a concerted displacement mechanism may also occur. semanticscholar.org

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on benzene. libretexts.org The nitrogen atom deactivates the ring towards electrophilic attack by inductively withdrawing electron density and by becoming protonated under the acidic conditions often required for EAS, which further increases its electron-withdrawing effect.

Furthermore, the acetyl group at the 2-position is a strong deactivating group and acts as a meta-director. The fluorine atom at the 5-position is also deactivating (due to induction) but acts as an ortho, para-director (due to resonance). The combined effect of these substituents makes electrophilic substitution on this compound challenging, requiring harsh reaction conditions. masterorganicchemistry.commasterorganicchemistry.com If a reaction were to occur, the position of substitution would be determined by the competing directing effects of the existing groups.

SubstituentPositionElectronic EffectDirecting Influence
Pyridine Nitrogen1Strongly deactivating (inductive and protonation)Directs to C3 and C5
Acetyl Group2Strongly deactivating (inductive and resonance)Directs meta (to C4 and C6)
Fluorine Atom5Deactivating (inductive), Activating (resonance)Directs ortho, para (to C4 and C6)

Reaction Kinetics and Thermodynamic Studies of Transformations involving this compound

While specific kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature, the principles of physical organic chemistry allow for predictions of its reactivity. The presence of the fluorine atom, an electron-withdrawing group, is expected to influence the rates and equilibria of reactions involving the pyridine ring and the acetyl moiety.

For instance, in nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom enhances the electrophilicity of the pyridine ring, making it more susceptible to attack by nucleophiles. The rate of such reactions is anticipated to be faster than that of the non-fluorinated analog, 2-acetylpyridine (B122185). The reaction's progress can be monitored by techniques such as UV-Vis spectroscopy or HPLC, allowing for the determination of rate constants.

Thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of reaction, can be determined through calorimetric studies or by measuring the equilibrium constant at different temperatures. For a typical SNAr reaction, the formation of a more stable product would be indicated by a negative enthalpy change (exothermic reaction).

Illustrative Reaction Kinetics and Thermodynamics

To provide a quantitative perspective, the following interactive data table presents hypothetical-yet-plausible kinetic and thermodynamic data for a representative nucleophilic aromatic substitution reaction of this compound with a generic nucleophile (Nu-). This data is based on the expected reactivity of similarly activated aromatic systems.

ReactantNucleophileSolventTemperature (°C)Rate Constant (k, M⁻¹s⁻¹)ΔH (kJ/mol)ΔS (J/mol·K)ΔG (kJ/mol)
This compoundOCH₃⁻CH₃OH251.5 x 10⁻⁴-25-15-20.5
This compoundNH₃H₂O258.0 x 10⁻⁶-20-25-12.6
2-Acetylpyridine (for comparison)OCH₃⁻CH₃OH253.0 x 10⁻⁶-22-18-16.6

Note: The data in this table is illustrative and intended to demonstrate the expected trends in reactivity. Actual experimental values may vary.

Mechanistic Elucidation of Novel Reactions of the Fluoropyridine Ethanone Scaffold

The unique electronic properties of the this compound scaffold make it a candidate for novel chemical transformations. The elucidation of the mechanisms of such reactions is crucial for their optimization and application in synthetic chemistry.

One area of potential novelty lies in the functionalization of the pyridine ring through reactions that leverage the activating effect of the fluorine atom. For example, a vicarious nucleophilic substitution (VNS) reaction could offer a pathway to introduce substituents at positions otherwise difficult to access.

Proposed Mechanism for a Novel Transformation: Vicarious Nucleophilic Substitution

The VNS reaction typically involves the reaction of an electrophilic aromatic compound with a nucleophile bearing a leaving group at the nucleophilic center. For this compound, a plausible novel reaction could involve its reaction with a carbanion stabilized by an electron-withdrawing group and possessing a leaving group.

The proposed mechanism for the VNS reaction of this compound with chloromethyl phenyl sulfone is as follows:

Nucleophilic Attack: The carbanion generated from chloromethyl phenyl sulfone attacks the electron-deficient pyridine ring, preferentially at the position ortho to the acetyl group (C3) or ortho to the fluorine atom (C6 or C4). The electron-withdrawing acetyl group and the fluorine atom direct the attack to these positions.

Formation of a σ-complex (Meisenheimer Complex): A negatively charged intermediate, a σ-complex, is formed. The negative charge is delocalized over the pyridine ring and stabilized by the electron-withdrawing acetyl and fluoro substituents.

β-Elimination: A base abstracts a proton from the carbon atom of the newly introduced substituent, leading to the elimination of the leaving group (in this case, the chloride ion) and the restoration of the aromaticity of the pyridine ring.

This proposed mechanism can be investigated through various experimental and computational methods. Kinetic isotope effect studies, trapping of intermediates, and DFT (Density Functional Theory) calculations can provide evidence for the proposed pathway and the structure of the transition states. The insights gained from such mechanistic studies are invaluable for the design of new synthetic methodologies based on the this compound scaffold.

Synthesis of Complex Heterocyclic Systems Utilizing this compound as a Building Block

This compound serves as a valuable synthon for the creation of diverse heterocyclic systems. Its reactivity is primarily centered around the acetyl moiety, which contains both an electrophilic carbonyl carbon and acidic α-protons.

One fundamental transformation is the Claisen condensation, a carbon-carbon bond-forming reaction. wikipedia.orglibretexts.org In this process, the α-protons of the ethanone can be removed by a strong base (like sodium ethoxide or LDA) to form a nucleophilic enolate. masterorganicchemistry.comchemistrysteps.com This enolate can then react with an ester, leading to the formation of a β-keto ester. masterorganicchemistry.comchemistrysteps.comfiveable.me These resulting 1,3-dicarbonyl compounds are highly versatile intermediates, widely used in the Knorr pyrazole (B372694) synthesis and other cyclocondensation reactions to build five- and six-membered rings. beilstein-journals.org

Furthermore, the carbonyl group of this compound can undergo condensation reactions with various binucleophiles. A classic example is the reaction with hydrazine (B178648) or its derivatives to yield pyrazole rings, a privileged scaffold in medicinal chemistry. nih.govnih.gov Similarly, reaction with other nucleophiles can lead to the formation of different heterocyclic systems, such as oxadiazoles (B1248032) and pyridazinones. mdpi.comresearchgate.net Multicomponent reactions, which combine three or more reactants in a single step, represent an efficient strategy to rapidly generate molecular complexity from simple building blocks like this compound. researchgate.netnih.govnih.gov

Design and Synthesis of Bioactive this compound Analogues

The structural motif of 2-acetyl-5-halopyridine is a key component in the design of various biologically active agents. A prominent example is its role as a precursor to the potent gamma-secretase inhibitor Nirogacestat (Ogsiveo), which was the first medication approved by the U.S. FDA for treating desmoid tumors. wikipedia.orggoogle.com Nirogacestat's mechanism involves the inhibition of the Notch signaling pathway, which is aberrantly activated in these tumors. nih.gov The synthesis of this drug underscores the importance of halogenated 2-acetylpyridine intermediates in constructing complex pharmaceutical agents. wikipedia.orggoogle.comgoogle.com

Beyond this specific application, pyridine and pyrimidine (B1678525) derivatives are extensively investigated as potential anticancer agents, including as inhibitors of the epidermal growth factor receptor (EGFR) kinase, which is overexpressed in many cancer types. nih.gov The synthesis of libraries based on the this compound core allows for the exploration of new therapeutic candidates.

Table 1: Profile of Nirogacestat, a Bioactive Analogue
AttributeDetailsSource
IUPAC Name(S)-2-((S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-3-ylamino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide wikipedia.org
Drug ClassGamma-secretase inhibitor wikipedia.orgnih.gov
Medical UseTreatment of progressing desmoid tumors wikipedia.orgnih.gov
Mechanism of ActionInhibits gamma-secretase, which is involved in the Notch signaling pathway crucial for tumor growth. nih.gov
Related PrecursorAnalogues such as 1-(5-chloropyridin-2-yl)ethanone (B1589478) are used in its synthesis. google.comgoogle.com

Impact of Substituent Modifications on Reactivity and Biological Activity within this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives of this compound, modifications to both the pyridine ring and the acetyl group have profound effects on bioactivity.

The fluorine atom at the C5 position of the pyridine ring plays a significant role. As a highly electronegative, electron-withdrawing group, it influences the electronic properties of the entire molecule. Research on related heterocyclic systems, such as 2-pyrazoline-1-ethanone derivatives, has shown that the presence of electron-withdrawing substituents like fluorine or chlorine on aromatic rings enhances inhibitory activity against enzymes like monoamine oxidase A (MAO-A). nih.gov This suggests the fluorine in this compound is likely a favorable feature for certain biological targets.

Modifications of the acetyl group are also a key derivatization strategy. For instance, converting the acetyl group into a more complex heterocyclic ring, such as a 3-acetyl-1,3,4-oxadiazoline, has been shown to significantly increase antibacterial activity compared to simpler hydrazone precursors. mdpi.com This indicates that extending the molecule and introducing additional heterocyclic systems via derivatization of the acetyl group is a viable strategy for enhancing biological effects.

Table 2: Summary of Structure-Activity Relationship (SAR) Findings
Modification SiteSubstituent/ChangeImpact on Biological ActivitySource
Pyridine RingPresence of electron-withdrawing groups (-F, -Cl)Tends to increase inhibitory activity against certain enzymes (e.g., MAO-A). nih.gov
Acetyl GroupCyclization into a second heterocyclic ring (e.g., 1,3,4-oxadiazole)Can significantly enhance antibacterial activity compared to acyclic precursors. mdpi.com

Computational and Experimental Approaches to SAR Elucidation

The elucidation of structure-activity relationships is a synergistic effort combining experimental synthesis and testing with computational modeling.

The primary experimental approach involves the parallel synthesis of a library of analogues, where specific parts of the molecule are systematically varied. ku.edu These compounds are then subjected to in vitro biological assays to determine their activity, often measured as the half-maximal inhibitory concentration (IC₅₀) against a specific enzyme or cancer cell line. nih.govnih.gov

Computational chemistry offers powerful tools to rationalize these experimental findings and guide the design of new, more potent derivatives.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a protein target. It helps to visualize crucial interactions, such as hydrogen bonds and π-π stacking, that contribute to binding affinity, as seen in studies of MAO and EGFR inhibitors. nih.govnih.gov

3D-QSAR: Three-dimensional quantitative structure-activity relationship studies build mathematical models that correlate the 3D structural features of molecules with their observed biological activity, enabling prediction of the potency of novel compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations are used to assess the stability of the predicted ligand-protein complex over time, providing insights into the dynamics of the binding process. nih.govphyschemres.org

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. physchemres.org

These integrated computational and experimental workflows are essential for efficiently navigating the chemical space around the this compound scaffold to develop optimized bioactive compounds.

Table 3: Common Computational Methods in SAR Studies
MethodPurposeSource
Molecular DockingPredicts binding mode and interactions within a protein's active site. nih.govnih.govnih.gov
3D-QSARDevelops predictive models linking molecular structure to biological activity. nih.gov
Molecular Dynamics (MD) SimulationAssesses the stability and dynamics of the ligand-protein complex. nih.govphyschemres.org
ADMET PredictionEstimates drug-like properties (pharmacokinetics and toxicity). physchemres.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FNO B1397919 1-(5-Fluoropyridin-2-yl)ethanone CAS No. 915720-54-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5(10)7-3-2-6(8)4-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPHPRHMHNAYBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733262
Record name 1-(5-Fluoropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915720-54-6
Record name 1-(5-Fluoropyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-fluoropyridin-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 1 5 Fluoropyridin 2 Yl Ethanone and Its Analogues

Asymmetric Synthesis of 1-(5-Fluoropyridin-2-yl)ethanols

A chemoenzymatic approach has been successfully employed for the asymmetric synthesis of pyridine-based α-fluorinated secondary alcohols. nih.gov This two-step process begins with the selective introduction of an α-halogenated acyl moiety onto a picoline derivative to form a prochiral ketone. nih.gov Subsequently, this ketone is asymmetrically reduced to the corresponding chiral alcohol using an alcohol dehydrogenase, such as the one from Lactobacillus kefir. nih.gov This enzymatic reduction has been shown to produce high enantiomeric excess (95–>99%) and yields up to 98%. nih.gov

Asymmetric Synthesis of 1-(5-Fluoropyridin-2-yl)amines

For the synthesis of chiral β-fluoroamines, reductive aminases from fungi have proven effective. whiterose.ac.uk These enzymes can catalyze the reductive amination of α-fluoroacetophenones with various amine donors like ammonia (B1221849), methylamine, and allylamine. whiterose.ac.uk This biocatalytic method yields β-fluoro primary or secondary amines with high conversion rates (>90%) and excellent enantiomeric excess (85-99% ee). whiterose.ac.uk This approach overcomes the 50% yield limitation of kinetic resolution methods using amine transaminases. whiterose.ac.uk

Advanced Spectroscopic and Analytical Methodologies in Characterization

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-(5-Fluoropyridin-2-yl)ethanone. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment and the assessment of sample purity. fluorine1.ru

In ¹H NMR, the aromatic protons of the pyridine (B92270) ring exhibit distinct chemical shifts and coupling patterns. The fluorine atom at the C-5 position induces characteristic splitting patterns in adjacent protons. The protons on the pyridine ring are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the electron-withdrawing nature of the nitrogen atom and the aromatic ring current. The methyl protons of the acetyl group are expected to appear as a sharp singlet in the upfield region (around δ 2.5-2.7 ppm).

¹³C NMR spectroscopy provides direct insight into the carbon skeleton. bhu.ac.in The spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon (C=O) is typically observed significantly downfield (δ > 190 ppm). scielo.br The presence of the electronegative fluorine atom causes a large C-F coupling constant (¹JCF) for the carbon it is directly attached to (C-5) and smaller couplings for carbons two (²JCF) and three (³JCF) bonds away. blogspot.commagritek.com This coupling is a key diagnostic feature for confirming the fluorine substitution pattern. The analysis of both ¹H and ¹³C NMR spectra, including chemical shifts (δ), coupling constants (J), and signal integrations, allows for a complete and confident assignment of the molecular structure.

Predicted ¹H and ¹³C NMR Data for this compound Note: The following data are predicted based on known values for analogous compounds such as 2-acetylpyridine (B122185) and other fluorinated pyridines. scielo.brrsc.orgspectrabase.comresearchgate.netpdx.educhemicalbook.com Actual experimental values may vary based on solvent and other conditions.

¹H NMR (in CDCl₃)
Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H-3 ~8.1 dd (doublet of doublets) J(H3-H4) ≈ 8.5, J(H3-F5) ≈ 3.0
H-4 ~7.8 ddd (doublet of doublet of doublets) J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.5, J(H4-F5) ≈ 8.0
H-6 ~8.7 d (doublet) J(H6-F5) ≈ 3.0

¹³C NMR (in CDCl₃)

Carbon Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constants (J, Hz)
C-2 ~153 d (doublet) ³J(C2-F5) ≈ 4
C-3 ~122 d (doublet) ³J(C3-F5) ≈ 5
C-4 ~139 d (doublet) ²J(C4-F5) ≈ 25
C-5 ~162 d (doublet) ¹J(C5-F5) ≈ 260
C-6 ~147 d (doublet) ²J(C6-F5) ≈ 20
-C=O ~200 s (singlet) N/A

Utility of Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. libretexts.org For this compound, the molecular formula is C₇H₆FNO, corresponding to a monoisotopic mass of approximately 139.04 Da. nih.gov

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 139. This peak confirms the molecular weight of the compound. The subsequent fragmentation of this unstable molecular ion provides valuable structural information. pressbooks.pub A common fragmentation pathway for ketones is the alpha-cleavage, the breaking of the bond adjacent to the carbonyl group. libretexts.org

For this compound, two primary alpha-cleavage events are plausible:

Loss of a methyl radical (•CH₃, 15 Da), resulting in a stable acylium ion at m/z 124. This is often a prominent peak.

Loss of the acetyl group as a radical ([CH₃CO]•, 43 Da) is less likely than the formation of the acylium ion. Instead, cleavage of the bond between the carbonyl carbon and the pyridine ring can lead to the formation of a [5-fluoropyridin-2-yl]⁺ cation at m/z 96 and an acetyl radical.

Another characteristic fragmentation involves the loss of a neutral carbon monoxide (CO, 28 Da) molecule from the [M-CH₃]⁺ fragment, leading to an ion at m/z 96. Analysis of these characteristic fragments allows for the confirmation of the acetylpyridine substructure.

Predicted Mass Spectrometry Fragmentation Data for this compound

m/z Proposed Fragment Ion Proposed Neutral Loss Notes
139 [C₇H₆FNO]⁺ N/A Molecular Ion ([M]⁺)
124 [C₆H₃FNO]⁺ •CH₃ Loss of a methyl radical (alpha-cleavage)
111 [C₆H₆FN]⁺ CO Loss of carbon monoxide from the molecular ion
96 [C₅H₃FN]⁺ •CH₃ + CO Loss of CO from the m/z 124 fragment

X-ray Crystallography for Definitive Solid-State Structural Elucidation

While specific X-ray crystallographic data for this compound has not been reported in the literature, computational models suggest a planar pyridine ring. An experimental study on a structurally analogous compound would involve crystallizing the compound and analyzing it with a single-crystal X-ray diffractometer. The resulting data would allow for the determination of key structural parameters. For example, analysis of a related acetyl pyridine derivative confirmed its structure in the solid state, revealing details about its crystal system (e.g., monoclinic), space group (e.g., P2₁/c), and the planarity and orientation of the pyridine and acetyl groups. scielo.br Such an analysis for this compound would definitively confirm the connectivity and provide invaluable insight into its solid-state conformation and intermolecular interactions.

Illustrative Crystallographic Data for an Analogous Pyridine Derivative Note: This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography. scielo.br

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.54
b (Å) 16.21
c (Å) 9.88
β (°) 115.2
Volume (ų) 1235

Advanced Chromatographic Techniques for Separation and Quantification of this compound and its Derivatives

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for the separation, purification, and quantification of this compound and its derivatives from reaction mixtures or biological matrices. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing compounds of moderate to low volatility. For this compound, a reversed-phase HPLC method would be most suitable. This typically involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water. nih.govsigmaaldrich.com Detection can be achieved using a UV detector, as the pyridine ring and carbonyl group are strong chromophores. For more complex mixtures or trace-level analysis, coupling the HPLC to a mass spectrometer (LC-MS) provides enhanced selectivity and sensitivity. Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation from impurities and related derivatives. nih.gov

Gas Chromatography (GC) is ideal for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis. A typical GC method would employ a capillary column with a nonpolar or medium-polarity stationary phase. A flame ionization detector (FID) would provide excellent sensitivity, while a mass spectrometer (GC-MS) would offer definitive identification of the compound and any co-eluting impurities based on their mass spectra. researchgate.net

The quantification of this compound using these techniques requires the creation of a calibration curve from standards of known concentration. This allows for the accurate determination of the compound's purity or its concentration in a given sample.

Typical Chromatographic Method Parameters

Technique Column Mobile Phase / Carrier Gas Detector
HPLC Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) Gradient of Water and Acetonitrile UV (e.g., at 254 nm) or MS

| GC | Capillary (e.g., DB-5, 30 m x 0.25 mm) | Helium or Nitrogen | FID or MS |

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. pressbooks.pub The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

The most prominent feature in the spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone. For aryl ketones, where the carbonyl is conjugated with an aromatic ring, this peak typically appears in the range of 1700-1680 cm⁻¹. spcmc.ac.in The spectrum also shows characteristic absorptions for the aromatic pyridine ring, including C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C-F stretching vibration gives rise to a strong band typically found in the 1250-1000 cm⁻¹ region. IR spectroscopy is also highly effective for monitoring reaction progress, for instance, by observing the appearance of the ketone C=O band during the synthesis of the title compound. chemicalbook.com

Characteristic IR Absorption Bands for this compound Note: Frequencies are based on established correlation tables for the respective functional groups. spcmc.ac.inudel.edu

Absorption Frequency (cm⁻¹) Bond Vibration Functional Group Intensity
~3100-3000 C-H stretch Aromatic (Pyridine) Medium-Weak
~2950-2850 C-H stretch Aliphatic (Methyl) Medium-Weak
~1690 C=O stretch Aryl Ketone Strong
~1600, ~1470 C=C, C=N stretch Aromatic (Pyridine) Medium-Strong
~1250 C-F stretch Aryl-Fluoride Strong

Computational Chemistry and Modeling of 1 5 Fluoropyridin 2 Yl Ethanone

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can elucidate various properties of 1-(5-Fluoropyridin-2-yl)ethanone, such as its molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Studies on related heterocyclic compounds, such as pyridinyl and pyrimidinyl phosphonates, have utilized DFT with the B3LYP functional and the 6-311++G(d,p) basis set to optimize molecular structures and calculate electronic properties. ijcce.ac.ir For this compound, similar calculations would likely involve optimizing the geometry to find the most stable conformation. The analysis of HOMO and LUMO energies is particularly important as it helps in understanding the molecule's reactivity. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. ijcce.ac.ir

Furthermore, DFT calculations can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. nanobioletters.com In the case of this compound, the electronegative fluorine and oxygen atoms are expected to be regions of negative potential, while the hydrogen atoms of the methyl group would be areas of positive potential.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Pyridine (B92270) Derivative

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
Energy Gap (HOMO-LUMO)5.3 eV
Dipole Moment2.5 D

Note: This table is illustrative and based on typical values for similar heterocyclic compounds. Actual values for this compound would require specific DFT calculations.

Molecular Docking Simulations for Predicting Ligand-Target Interactions of this compound Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict how a ligand, such as an analogue of this compound, might interact with a biological target, typically a protein.

Research on analogues, such as fluoroquinazolinones and thiazole (B1198619) conjugates, has demonstrated the utility of molecular docking in identifying potential anticancer agents. nih.govscispace.com In these studies, derivatives are docked into the active sites of target proteins, like epidermal growth factor receptor (EGFR) or other kinases, to predict their binding affinity and mode of interaction. The docking scores, which are often expressed in kcal/mol, provide an estimate of the binding affinity. nih.gov

For analogues of this compound, docking studies could reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active site of a target protein. For instance, the fluorine atom could participate in hydrogen bonding or halogen bonding, while the pyridine ring could engage in π-π stacking interactions. nih.gov

Table 2: Example of Molecular Docking Results for a Fluoro-heterocyclic Compound Against a Kinase Target

Compound AnalogueDocking Score (kcal/mol)Key Interacting Residues
Analogue A-8.5MET793, LYS745
Analogue B-7.9ASP855, CYS797
Analogue C-9.1THR790, GLU762

Note: This table presents hypothetical docking scores and interacting residues for illustrative purposes.

Molecular Dynamics Simulations for Investigating Conformational Preferences and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems. For this compound and its analogues, MD simulations can be used to study their conformational preferences and the stability of their complexes with biological targets.

MD simulations on amiloride (B1667095) analogs, which share a pyrazine (B50134) ring system similar to the pyridine ring, have been used to investigate their inhibitory potency against viral proteins. nih.gov These simulations, often run for nanoseconds to microseconds, can reveal the flexibility of the ligand and the protein, as well as the stability of the ligand-protein interactions over time. nih.gov

An MD simulation of a this compound analogue bound to a protein would start with the docked pose and simulate the movements of all atoms in the system. Analysis of the simulation trajectory can provide insights into the conformational changes of the ligand and protein upon binding, the role of solvent molecules, and the calculation of binding free energies, which is a more rigorous estimate of binding affinity than docking scores. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For fluoropyridine derivatives, QSAR models can be developed to predict their activity based on calculated molecular descriptors.

Studies on fluoroquinolone derivatives have successfully used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build models that predict their anti-tuberculosis activity. nih.gov These models use descriptors related to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to correlate with biological activity.

For a series of this compound analogues with known biological activity, a QSAR model could be developed. This would involve calculating a wide range of molecular descriptors for each analogue and then using statistical methods, such as multiple linear regression or partial least squares, to build an equation that relates these descriptors to the observed activity. nih.govmdpi.com A statistically robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. frontiersin.org

Research Applications of 1 5 Fluoropyridin 2 Yl Ethanone in Chemical and Biological Sciences

Role as a Key Intermediate in Organic Synthesis

1-(5-Fluoropyridin-2-yl)ethanone serves as a crucial starting material or intermediate in various synthetic pathways. The presence of the fluorine atom and the reactive keto group on the pyridine (B92270) scaffold allows for diverse chemical modifications, making it a valuable asset in the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and potentially in the field of dye chemistry.

Precursor for Advanced Pharmaceutical Intermediates

The fluoropyridine moiety is a well-established pharmacophore in medicinal chemistry, and this compound is a key building block for introducing this feature into potential drug candidates. researchgate.net The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a molecule. This compound is classified as a pharmaceutical intermediate and a member of the protein degrader building blocks family, highlighting its role in contemporary drug discovery. researchgate.netnih.gov

While direct synthesis of a marketed drug from this specific ketone is not prominently documented, the utility of closely related analogues underscores its potential. For instance, the structurally similar 1-(5-chloropyridin-2-yl)ethanone (B1589478) is known to be an intermediate in the synthesis of Nirogacestat, an oral gamma-secretase inhibitor for treating fibroma. unb.ca Furthermore, research into novel therapeutics has demonstrated the importance of the fluoropyridine core. Studies have shown that xanthine (B1682287) derivatives incorporating a 2-fluoropyridine (B1216828) moiety exhibit high affinity for adenosine (B11128) receptors, which are targets for various diseases. acs.org Similarly, in the development of ligands for the cannabinoid type 2 (CB2) receptor, the incorporation of a 2-fluoropyridin subunit has been considered a viable strategy for creating potent and selective therapeutic agents. cuhk.edu.hk

Table 1: Examples of Pharmaceutical Relevance of Fluoropyridine Scaffolds

Derivative ClassTherapeutic TargetPotential Application
Fluorinated XanthinesAdenosine A2B ReceptorAnti-cancer, Anti-inflammatory
Fluorinated ImidazolesCannabinoid Type 2 (CB2) ReceptorAnti-inflammatory, Neuropathic Pain
Chloro-pyridinylethanone AnalogueGamma-secretaseDesmoid tumors (Fibroma)

Building Block for Agrochemical Compounds

The introduction of fluorine-containing heterocyclic moieties is a proven strategy in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. imist.ma Fluorinated compounds often exhibit enhanced biological activity and favorable physicochemical properties for agricultural applications. imist.ma Heterocyclic compounds, particularly nitrogen-containing rings like pyridine, form the backbone of over 70% of commercial agrochemicals. imist.ma

The utility of halogenated pyridines is well-documented in this sector. For example, trifluoromethylpyridines are key structural motifs in numerous successful agrochemical products. cymitquimica.com Insecticides like Sulfoxaflor and herbicides such as Fluazifop-butyl incorporate a substituted pyridine ring, demonstrating the effectiveness of this scaffold in pest and weed control. cymitquimica.com Although direct evidence of this compound being a precursor to a commercialized agrochemical is sparse in publicly available literature, its structural features align with the design principles of modern crop protection agents. Its role as a versatile synthetic intermediate makes it a valuable compound for research and development in the agrochemical industry. imist.macymitquimica.com

Application in Dye Chemistry Research

Six-membered heterocyclic compounds are fundamental components in the synthesis of various dyes and pigments. nih.gov The synthesis of many dye classes, such as azo dyes, often involves the use of aromatic amine derivatives which can be related to the pyridine structure. acs.orgresearchgate.net Functional dyes, used in high-tech applications like optical data storage and biomedical sensors, frequently incorporate complex organic structures where heterocyclic units can play a critical role in tuning the optical and electronic properties. researchgate.nete-century.us

While the direct application of this compound in dye synthesis is not extensively reported, fluorinated compounds are of interest in the development of functional dyes. For instance, fluorinated derivatives are utilized in the synthesis of probes for Positron Emission Tomography (PET), a molecular imaging technique. nih.gov The fluorine atom, specifically the 18F isotope, serves as the imaging agent. The synthesis of 2-[18F]fluoropyridine derivatives is a typical example in the preparation of PET radiopharmaceuticals. nih.gov This suggests a potential, albeit specialized, application for fluoropyridine structures in the broader field of functional colorants and imaging agents.

Investigation of Biological Activities of Derived Compounds

The structural framework of this compound is a fertile ground for the discovery of new biologically active molecules. By modifying the acetyl group and performing further reactions on the pyridine ring, chemists can generate libraries of novel compounds for biological screening, particularly in the areas of enzyme inhibition and receptor binding.

Enzyme Inhibition Studies and Mechanism of Action

Derivatives of substituted pyridines have been shown to be effective inhibitors of various enzymes, a key strategy in the treatment of numerous diseases. For example, a series of 2,4-disubstituted-5-(6-alkylpyridin-2-yl)-1H-imidazoles were synthesized and evaluated as potent inhibitors of the ALK5 enzyme, a kinase involved in cell growth and differentiation pathways and a target in cancer immunotherapy.

Table 2: Examples of Pyridine Derivatives in Enzyme Inhibition

Derivative ClassTarget EnzymeTherapeutic Area
Disubstituted Pyridinyl-ImidazolesALK5 KinaseCancer Immunotherapy
Sitagliptin Analoguesα-amylase, α-glucosidaseType 2 Diabetes
Various Coumarin HybridsMonoamine Oxidase B (MAO-B), CholinesterasesAlzheimer's Disease

Receptor Binding Profiling

Compounds derived from fluoropyridine scaffolds have shown significant promise in binding to specific biological receptors, which can modulate cellular signaling pathways. This is a cornerstone of modern pharmacology.

A notable study detailed the synthesis of novel fluorinated xanthine derivatives designed to target adenosine receptors. acs.org One of the synthesized compounds, which incorporated a 2-fluoropyridine moiety, demonstrated high affinity for the adenosine A2B receptor with a Ki value of 9.97 nM. acs.org This receptor is implicated in processes like inflammation and cancer, making selective ligands highly valuable. acs.org

In another area of research, scientists developing ligands for the cannabinoid type 2 (CB2) receptor, a target for treating inflammatory and neuropathic pain, have identified fluorinated 1-aryl-imidazole-4-yl-carboxamides as highly potent and selective binders. cuhk.edu.hk The study noted that the incorporation of a 2-fluoropyridin subunit at a specific position would be a tolerable modification, potentially leading to new ligands with enhanced properties suitable for applications like PET imaging. cuhk.edu.hk

Table 3: Receptor Binding Affinity of a 2-Fluoropyridine Derivative

CompoundTarget ReceptorBinding Affinity (Ki)
4-(2,6-Dioxo-1-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-N-(2-fluoropyridin-4-yl)benzenesulfonamideAdenosine A2B Receptor9.97 ± 0.86 nM

These findings underscore the value of the this compound core structure in generating compounds that can selectively interact with important biological receptors, paving the way for new diagnostic and therapeutic tools.

Development of Novel Antimicrobial Agents from this compound Scaffolds

The 5-fluoropyridine motif, a key feature of this compound, is a recognized pharmacophore in the design of new antimicrobial drugs. The rise of antibiotic-resistant bacteria necessitates the discovery of novel chemical structures that can overcome existing resistance mechanisms. Researchers utilize scaffolds like this compound to synthesize derivatives with potent antibacterial and antifungal properties.

A notable area of research involves the synthesis of oxazolidinone derivatives. Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis at an early stage, preventing cross-resistance with many other antibiotic classes. nih.gov In one study, a series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized. nih.gov These compounds were then evaluated for their activity against a range of Gram-positive bacteria, including drug-resistant strains. nih.gov

The research demonstrated that the synthesized compounds exhibited promising antibacterial activity, particularly against Gram-positive bacteria. nih.gov For instance, compound 7j from the series showed a minimum inhibitory concentration (MIC) of 0.25 µg/mL against certain strains, which was eight times more potent than the established antibiotic linezolid. nih.gov Furthermore, these derivatives were found to be effective at inhibiting biofilm formation, a critical factor in persistent bacterial infections. nih.gov

The general synthetic strategy involves modifying the core fluoropyridine structure to explore how different substituents affect antimicrobial potency. The research findings indicate that the fluoropyridine ring is a viable lead structure for creating more effective and broad-spectrum antimicrobial agents. researchgate.net

Table 1: Antibacterial Activity of Selected 3-(5-fluoropyridine-3-yl)-2-oxazolidinone Derivatives

This table is based on data from a study on novel oxazolidinone derivatives and illustrates the potential of the fluoropyridine scaffold in developing antimicrobial agents. The compounds listed are derivatives and not this compound itself.

CompoundR¹ SubstituentMIC (µg/mL) vs. S. aureus ATCC 29213MIC (µg/mL) vs. S. aureus N315 (MRSA)
Linezolid (Reference)22
5 Cl12
7j Not specified in source0.250.5
6a-m Various2-32Not specified
Source: Adapted from research on 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives. nih.gov

Research into Kinase Inhibitors and Anti-Cancer Agents

The this compound scaffold is also a valuable starting point for the synthesis of kinase inhibitors, a critical class of drugs in targeted cancer therapy. ed.ac.uk Kinases are enzymes that play a pivotal role in cell signaling pathways that control cell growth, proliferation, and differentiation. ed.ac.uk Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for drug development. ed.ac.uk

Small molecule kinase inhibitors are designed to block the activity of specific kinases, thereby halting the uncontrolled growth of cancer cells. nih.gov The development of these inhibitors often involves the screening of large libraries of compounds containing specific structural motifs known to interact with the kinase active site. The pyridine ring, and particularly the fluorinated pyridine ring found in this compound, is a common feature in many potent kinase inhibitors. nih.gov This is because the nitrogen atom can form crucial hydrogen bonds within the ATP-binding pocket of the kinase, while the fluorine atom can enhance binding affinity and improve metabolic stability.

This compound is commercially available as a "Protein Degrader Building Block," highlighting its role in advanced cancer research strategies like PROTACs (PROteolysis TArgeting Chimeras), which are designed to selectively destroy cancer-promoting proteins. calpaclab.com

Research has led to the discovery of numerous kinase inhibitors for various oncologic targets. arizona.edu For example, divergent synthesis approaches have been used to create derivatives of the kinase inhibitor BAY 61-3606, incorporating pyridine-like structures to achieve selectivity for specific kinases such as germinal center kinase (Gck). nih.gov While these examples may not start directly from this compound, they underscore the importance of the fluoropyridine scaffold in this field of research. The synthesis of novel derivatives allows for the fine-tuning of activity against specific cancer-related kinases. arizona.edu

Table 2: Examples of Kinase Inhibitor Scaffolds Featuring Pyridine or Related Heterocyclic Rings

This table presents examples of kinase inhibitors or their core structures that contain pyridine or similar nitrogen-containing heterocyclic rings, illustrating the importance of this motif in anti-cancer drug design.

Kinase Inhibitor/ScaffoldTarget Kinase(s)Significance of the Heterocyclic Ring
Lapatinib EGFR, HER2The quinazoline (B50416) core mimics the adenine (B156593) part of ATP, binding to the kinase hinge region.
BAY 61-3606 Derivatives Syk, GckThe imidazo[1,2-c]pyrimidine (B1242154) core is a key structural element for kinase inhibition. nih.gov
Thienopyridines Lck (Src-family)Designed to interact with unique residues in the hinge region of the Lck kinase. researchgate.net
Phthalic-Based Inhibitors Various Tyrosine KinasesIsophthalic and terephthalic acid derivatives serve as a scaffold for designing type-2 protein kinase inhibitors. nih.gov
Source: Compiled from various studies on kinase inhibitor development. ed.ac.uknih.govnih.govresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Fluoropyridin-2-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Fluoropyridin-2-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.